An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-nitrobenzene
An In-depth Technical Guide to 5-Bromo-1,3-difluoro-2-nitrobenzene
CAS Number: 147808-42-2
This technical guide provides a comprehensive overview of 5-Bromo-1,3-difluoro-2-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a synthesis protocol, and safety information.
Chemical and Physical Properties
5-Bromo-1,3-difluoro-2-nitrobenzene is a solid organic compound with the molecular formula C₆H₂BrF₂NO₂.[2][3] It is also known by several synonyms, including 1-Bromo-3,5-difluoro-4-nitrobenzene and 4-Bromo-2,6-difluoronitrobenzene.[1][4][5]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-bromo-1,3-difluoro-2-nitrobenzene[5][6] |
| CAS Number | 147808-42-2[2][3][4][6][7] |
| Molecular Formula | C₆H₂BrF₂NO₂[2][3][7] |
| Molecular Weight | 237.99 g/mol [2][5][6] |
| InChI Key | ABAGKHWCTWMUDH-UHFFFAOYSA-N[5][6] |
| SMILES | C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])F)Br[5] |
| MDL Number | MFCD12025434[6][7] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid[4][6] |
| Appearance | Yellow Solid[8] |
| Boiling Point | 266 °C[1][4] |
| Flash Point | 114 °C[1][4] |
| Density | 1.89 g/cm³[4][9] |
| Purity | ≥95% - ≥98%[4][6][7] |
| Storage Temperature | Room Temperature[6] |
Synthesis Protocol
A common method for the synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene involves the oxidation of 4-Bromo-2,6-difluoroaniline.[8][10]
Experimental Protocol: Synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene [8][10]
Materials:
-
4-Bromo-2,6-difluoroaniline (1.0 eq)
-
Sodium perborate tetrahydrate (5.0 eq)
-
Glacial acetic acid
Procedure:
-
A suspension of sodium perborate tetrahydrate (18.5 g, 0.12 mol, 5.0 eq) in glacial acetic acid (125 mL) is heated to 65 °C.[8][10]
-
A solution of 4-Bromo-2,6-difluoroaniline (5.0 g, 24.0 mmol, 1.0 eq) in glacial acetic acid (50 mL) is added slowly to the heated suspension over a period of 4 hours.[8][10]
-
After the initial addition, the reaction mixture is heated for an additional 3 hours.[8]
-
A second portion of sodium perborate tetrahydrate (6.0 g, 30.0 mmol) is added, and the mixture is stirred for 14 hours.[8]
-
A third portion of the oxidizing agent (9.0 g, 45.0 mmol) is added, and the reaction is monitored by TLC until the starting material is fully consumed (approximately 9 hours).[8]
-
The reaction mixture is cooled to room temperature, and the solid is removed by filtration.[8]
-
The filtrate is poured into ice-cold water (300 mL), and the precipitated solid is filtered off and dried to yield 5-Bromo-1,3-difluoro-2-nitrobenzene as a yellow solid (3.40 g, 60% yield).[8]
References
- 1. Cas 147808-42-2,5-Bromo-1,3-difluoro-2-nitrobenzene | lookchem [lookchem.com]
- 2. Synthonix, Inc > 147808-42-2 | 5-Bromo-1,3-difluoro-2-nitrobenzene [synthonix.com]
- 3. 5-Bromo-1,3-difluoro-2-nitrobenzene - Safety Data Sheet [chemicalbook.com]
- 4. 5-bromo-1,3-difluoro-2-nitrobenzene CAS 147808-42-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 5-Bromo-1,3-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 21335487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-1,3-difluoro-2-nitrobenzene | 147808-42-2 [sigmaaldrich.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 5-Bromo-1,3-difluoro-2-nitrobenzene | 147808-42-2 [chemicalbook.com]
- 9. 5-bromo-1,3-difluoro-2-nitrobenzene [myskinrecipes.com]
- 10. 5-Bromo-1,3-difluoro-2-nitrobenzene | 147808-42-2 [amp.chemicalbook.com]




